ω-Transaminase-Catalyzed Kinetic Resolution: Enantioselectivity and Rate Enhancement from Boc Protection
In ω-transaminase-catalyzed kinetic resolution, 1-N-Boc-3-aminopiperidine achieves 96% ee at 55% conversion, which represents a 10-percentage-point improvement in enantioselectivity compared to the unprotected substrate (86% ee) [1]. The reaction rate increased up to 50-fold when using protected substrates relative to unprotected 3-aminopiperidine [1]. The specific choice of protecting group is critical: while Cbz protection conferred similar benefits for 3-aminopyrrolidine (>99% ee), benzyl protection of 3-aminopiperidine had no influence on enantioselectivity, highlighting that the Boc group uniquely enables high ee for the piperidine scaffold [1].
| Evidence Dimension | Enantioselectivity in ω-transaminase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | 96% ee at 55% conversion; up to 50-fold rate increase vs. unprotected |
| Comparator Or Baseline | Unprotected 3-aminopiperidine: 86% ee; Benzyl-protected 3-aminopiperidine: no improvement in ee |
| Quantified Difference | +10 percentage points in ee; up to 50× faster reaction rate |
| Conditions | ω-Transaminase-catalyzed kinetic resolution; carbamate-protected vs. unprotected substrates |
Why This Matters
For laboratories and manufacturers producing enantiopure chiral amines, this quantifiable 10-percentage-point improvement in ee and 50-fold rate acceleration directly translates to higher product purity, reduced purification burden, and improved process economics.
- [1] Höhne, M., Robins, K., & Bornscheuer, U. T. (2008). A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions. Advanced Synthesis & Catalysis, 350(6), 807-812. View Source
